5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
CAS No.:
Cat. No.: VC16010421
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8N2O2 |
---|---|
Molecular Weight | 140.14 g/mol |
IUPAC Name | 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one |
Standard InChI | InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3 |
Standard InChI Key | VWQIVGGLUAMHRO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=O)C(C=N1)CO |
Introduction
Structural and Chemical Identity
The molecular structure of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one consists of a six-membered pyrimidine ring with a ketone group at position 4, a hydroxymethyl (-CH2OH) substituent at position 5, and a methyl (-CH3) group at position 2 (Figure 1). The tautomeric form denoted by "5H" indicates hydrogen occupancy at position 5, stabilizing the keto-enol equilibrium.
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
IUPAC Name: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
The compound’s structural analogs, such as 5-hydroxymethyl-2’-deoxyuridine and 2-(hydroxymethyl)-5-methyl-1H-pyridin-4-one , share functional group similarities, enabling inferences about reactivity and applications.
Synthetic Methodologies
Oxidation-Reduction Strategy
A prominent route to hydroxymethyl-substituted pyrimidines involves the oxidation of a pre-existing methyl group to a formyl intermediate, followed by reduction to the hydroxymethyl derivative. This method, validated for thymidine derivatives , could be adapted for 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one:
-
Oxidation: Treatment of 2-methyl-pyrimidin-4-one with an oxidizing agent (e.g., selenium dioxide) yields 5-formyl-2-methyl-pyrimidin-4-one.
-
Reduction: Subsequent reduction using sodium borohydride (NaBH4) converts the formyl group to hydroxymethyl .
This two-step process offers a 65–80% yield for analogous compounds, with purification achieved via column chromatography .
Radical Bromination and Substitution
An alternative approach involves radical bromination at the methyl group, followed by nucleophilic substitution with hydroxide. For example, thymidine undergoes bromination using N-bromosuccinimide (NBS) under UV light, producing 5-bromomethyl intermediates, which are then hydrolyzed to hydroxymethyl derivatives . Applied to 2-methyl-pyrimidin-4-one, this method could provide a pathway to the target compound.
The hydroxymethyl group enhances hydrophilicity, favoring solubility in aqueous media, while the methyl group contributes to moderate lipophilicity.
Spectroscopic Characterization
Mass Spectrometry
The electron ionization (EI) mass spectrum of 5-hydroxy-2-methyl-4H-pyran-4-one shows a molecular ion peak at m/z 126.11 (C6H6O3). For 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one, the expected molecular ion peak would appear at m/z 140.14, with fragmentation patterns including:
-
Loss of hydroxymethyl (-31 Da): m/z 109
-
Loss of methyl group (-15 Da): m/z 125
Infrared Spectroscopy
The IR spectrum would feature:
-
O-H stretch (hydroxymethyl): 3200–3400 cm⁻¹
-
C=O stretch (pyrimidinone): 1680–1720 cm⁻¹
-
C-N stretches: 1200–1350 cm⁻¹
Applications in Medicinal Chemistry
Nucleoside Analog Development
The hydroxymethyl group in pyrimidine derivatives serves as a key intermediate in synthesizing nucleoside analogs, such as 5-hydroxymethyl-2’-deoxyuridine . These analogs are investigated for their antiviral and anticancer properties, leveraging their ability to incorporate into DNA or RNA strands.
Future Directions
Further research should prioritize:
-
Biological Activity Screening: Evaluating antiviral, antibacterial, and anticancer efficacy.
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce purification steps.
-
Crystallographic Studies: Resolving the crystal structure to elucidate tautomeric preferences and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume